molecular formula C14H14BrNO3S B3159806 N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide CAS No. 864685-53-0

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide

Cat. No.: B3159806
CAS No.: 864685-53-0
M. Wt: 356.24 g/mol
InChI Key: DCTGAJABIQPFIA-UHFFFAOYSA-N
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Description

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is an organic compound that features a benzyl group substituted with a bromine atom and a methoxy group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide typically involves the reaction of 4-bromobenzyl bromide with 2-methoxybenzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide moiety is known to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl bromide: Similar structure but lacks the methoxy and sulfonamide groups.

    2-Methoxybenzenesulfonamide: Similar structure but lacks the bromobenzyl group.

    4-Fluorobenzyl bromide: Similar structure with a fluorine atom instead of bromine.

    4-Iodobenzyl bromide: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is unique due to the combination of the bromobenzyl group and the methoxybenzenesulfonamide moiety. This combination imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-19-13-4-2-3-5-14(13)20(17,18)16-10-11-6-8-12(15)9-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTGAJABIQPFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592223
Record name N-[(4-Bromophenyl)methyl]-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-53-0
Record name N-[(4-Bromophenyl)methyl]-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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